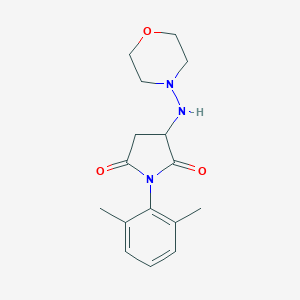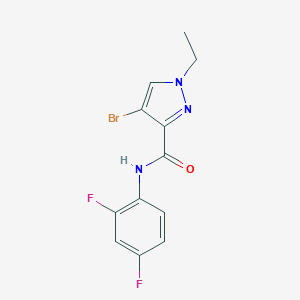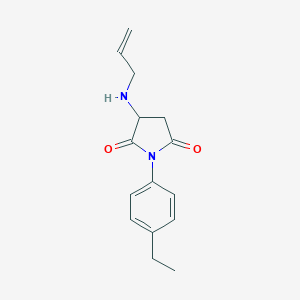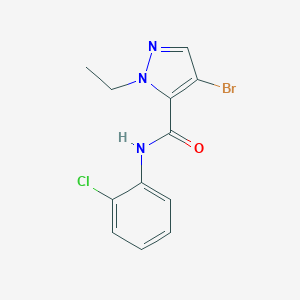
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. PTU is a thiourea derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood, but it is believed to work by inhibiting the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase. 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has also been found to have antioxidant properties and can scavenge free radicals, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been found to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the modulation of oxidative stress, and the inhibition of angiogenesis. 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments, including its ability to inhibit thyroid hormone synthesis and its anticancer properties. However, 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea in scientific research. These include the development of new 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea derivatives with improved properties and the investigation of the role of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea in the regulation of oxidative stress and inflammation. 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea may also have potential applications in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate 1-(3-chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, which is then reacted with thiourea to form 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea. Other methods include the reaction of 3-chlorobenzoyl isothiocyanate with pyridine-3-methylamine or the reaction of 3-chlorobenzaldehyde with pyridine-3-thiocarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been extensively used in scientific research for its potential applications in various fields, including medicine, biology, and chemistry. 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been found to have antithyroid properties and has been used in the treatment of hyperthyroidism. 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has also been found to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer and lung cancer. 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has also been used in the study of the role of thyroid hormones in brain development and function.
Eigenschaften
Molekularformel |
C13H12ClN3S |
|---|---|
Molekulargewicht |
277.77 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
InChI-Schlüssel |
MXJDRCSUIDNGRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
